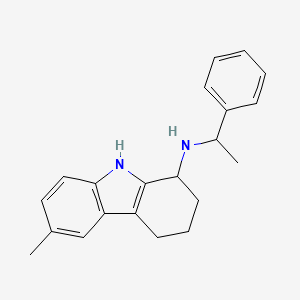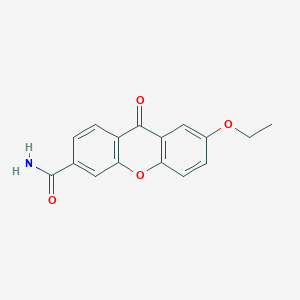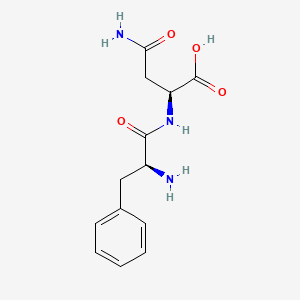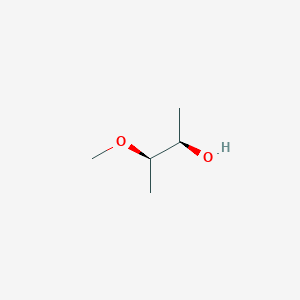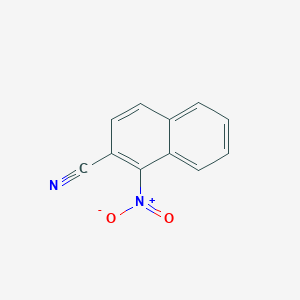![molecular formula C15H16Te B14146730 [(2-Phenylpropyl)tellanyl]benzene CAS No. 88959-00-6](/img/structure/B14146730.png)
[(2-Phenylpropyl)tellanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Phenylpropyl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and a 2-phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylpropyl)tellanyl]benzene typically involves the reaction of tellurium tetrachloride with 2-phenylpropylmagnesium bromide, followed by the addition of benzene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Phenylpropyl)tellanyl]benzene undergoes several types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states or even elemental tellurium.
Substitution: The tellurium atom can be substituted by other nucleophiles, leading to the formation of various organotellurium derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Tellurium oxides and other higher oxidation state compounds.
Reduction: Lower oxidation state tellurium compounds or elemental tellurium.
Substitution: Various organotellurium derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2-Phenylpropyl)tellanyl]benzene has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based therapeutics.
Industry: Utilized in the production of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of [(2-Phenylpropyl)tellanyl]benzene involves its interaction with various molecular targets and pathways. The tellurium atom can form covalent bonds with biological molecules, leading to the modulation of enzyme activity and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress and signaling pathways, potentially contributing to its biological effects.
Comparación Con Compuestos Similares
[(2-Phenylpropyl)tellanyl]benzene can be compared with other organotellurium compounds, such as:
Diphenyl ditelluride: Known for its antioxidant properties and potential therapeutic applications.
Tellurium dioxide: Used in the production of glass and ceramics, as well as in chemical synthesis.
Tellurium tetrachloride: A precursor for various organotellurium compounds and used in organic synthesis.
This compound is unique due to its specific structural features and the presence of both a benzene ring and a 2-phenylpropyl group, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
88959-00-6 |
|---|---|
Fórmula molecular |
C15H16Te |
Peso molecular |
323.9 g/mol |
Nombre IUPAC |
2-phenylpropyltellanylbenzene |
InChI |
InChI=1S/C15H16Te/c1-13(14-8-4-2-5-9-14)12-16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
Clave InChI |
BRKMKONNFMEZCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C[Te]C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide](/img/structure/B14146648.png)
![4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B14146654.png)
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146659.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B14146663.png)
![2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide](/img/structure/B14146667.png)

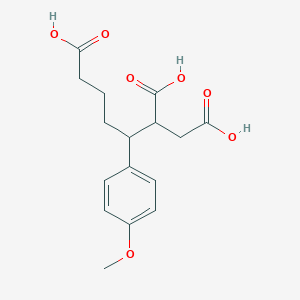
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146697.png)
